

Application Notes and Protocols for BAMEA-O16B Mediated CRISPR/Cas9 Delivery

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Compound of Interest		
Compound Name:	Pppda-O16B	
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Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for precise genome editing, offering vast potential for therapeutic applications. A significant hurdle in realizing this potential lies in the safe and efficient delivery of the CRISPR/Cas9 components into target cells. This document provides detailed application notes and protocols for the use of BAMEA-O16B, a bioreducible lipid nanoparticle (LNP), for the effective delivery of the CRISPR/Cas9 system as Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA). BAMEA-O16B-based LNPs are designed to encapsulate and protect the RNA cargo, facilitate cellular uptake, and ensure timely intracellular release, thereby enabling high-efficiency gene editing.[1][2][3]

The key feature of BAMEA-O16B is the presence of disulfide bonds within its structure.[1][2][3] These bonds are stable in the extracellular environment but are cleaved in the reductive intracellular milieu, leading to the disassembly of the nanoparticle and the release of the Cas9 mRNA and sgRNA cargo into the cytoplasm.[1][2] This targeted release mechanism enhances the efficiency of gene editing while potentially reducing off-target effects associated with prolonged Cas9 expression.

Quantitative Data Summary



The following tables summarize the quantitative data from studies utilizing BAMEA-O16B for CRISPR/Cas9-mediated gene editing.

Table 1: In Vitro Gene Editing Efficiency

Cell Line	Target Gene	Cargo Delivere d	Delivery Vehicle	Transfe ction Efficien cy	Gene Knocko ut Efficien cy	Indel Formati on Rate	Referen ce
HEK293- GFP	GFP	Cas9 mRNA & sgGFP	BAMEA- O16B LNPs	Not Reported	Up to 90%	Not Reported	[1][2]
HeLa	HPV18 E6/E7	Cas9 mRNA & sgHPV18	BAMEA- O16B LNPs	Not Reported	~70% reduction in cell viability	Not Reported	[4]
Dendritic Cells	PD-L1	Cas9 mRNA & sgPD-L1	BAMEA- O16B LNPs (BLANs)	Cholester ol- depende nt	Significa nt PD-L1 knockout	Not Reported	[5]

Table 2: In Vivo Gene Editing Efficiency

Animal Model	Target Gene	Cargo Deliver ed	Deliver y Vehicl e	Route of Admini stratio n	Target Organ	Reduct ion in Serum Protei n	Indel Format ion Rate	Refere nce
C57BL/ 6 Mice	PCSK9	Cas9 mRNA & sgPCS K9	BAMEA -O16B LNPs	Intraven ous	Liver	Up to 80%	Not Reporte d	[1][2]



Table 3: Toxicity and Safety Profile

Study Type	Cell Line <i>l</i> Animal Model	Delivery Vehicle	Key Findings	Reference
In Vitro	Various	BAMEA-O16B LNPs	Lower cytotoxicity compared to some commercial transfection reagents.	[5]
In Vivo	C57BL/6 Mice	BAMEA-O16B LNPs	No significant signs of inflammation or hepatocellular injury observed after administration.	[6][7]

Experimental Protocols

1. Formulation of BAMEA-O16B Lipid Nanoparticles (LNPs)

This protocol describes the formulation of BAMEA-O16B LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

Materials:

- BAMEA-O16B lipid
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamin-N-[amino(polyethylene glycol)-2000]
 (DSPE-mPEG2000)



- Cas9 mRNA
- sgRNA
- Ethanol
- Sodium acetate buffer (pH 5.2)
- Phosphate-buffered saline (PBS)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Prepare a lipid stock solution in ethanol containing BAMEA-O16B, cholesterol, DOPE, and DSPE-mPEG2000 at a desired molar ratio (e.g., 50:38.5:10:1.5).
- Prepare an RNA solution by diluting Cas9 mRNA and sgRNA in sodium acetate buffer (pH 5.2).
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid solution into one syringe and the RNA solution into another syringe.
- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- Collect the resulting nanoparticle suspension.
- Dialyze the nanoparticle suspension against PBS overnight at 4°C to remove ethanol and unencapsulated RNA.
- Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent nucleic acid stain (e.g., RiboGreen).
- 2. In Vitro Transfection and Gene Editing Analysis



This protocol outlines the procedure for transfecting cells in culture with BAMEA-O16B LNPs and assessing gene editing efficiency.

Materials:

- Target cells (e.g., HEK293-GFP)
- Complete cell culture medium
- BAMEA-O16B LNPs encapsulating Cas9 mRNA and target-specific sgRNA
- Control LNPs (e.g., encapsulating scrambled sgRNA)
- PBS
- Assay for measuring gene editing (e.g., flow cytometry for GFP knockout, T7 Endonuclease I assay, or next-generation sequencing)

Procedure:

- Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
- On the day of transfection, replace the culture medium with fresh, pre-warmed medium.
- Add the BAMEA-O16B LNP suspension to the cells at the desired final concentration of Cas9 mRNA.
- Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
- Harvest the cells and analyze for gene editing efficiency using the chosen assay. For example, for GFP knockout, cells can be analyzed by flow cytometry to quantify the loss of GFP fluorescence.[1]
- 3. In Vivo Delivery and Analysis

This protocol provides a general guideline for the in vivo administration of BAMEA-O16B LNPs to mice for liver-targeted gene editing.



Materials:

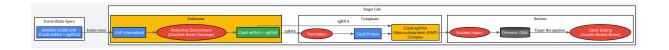
- C57BL/6 mice
- BAMEA-O16B LNPs encapsulating Cas9 mRNA and sgRNA targeting a liver-expressed gene (e.g., PCSK9)
- Control LNPs
- Sterile PBS
- Syringes and needles for intravenous injection

Procedure:

- Dilute the BAMEA-O16B LNP suspension in sterile PBS to the desired final concentration for injection.
- Administer the LNP suspension to mice via tail vein injection. The dosage will depend on the specific application and should be optimized.
- Monitor the animals for any adverse effects.
- At a predetermined time point (e.g., 3-7 days post-injection), collect blood samples for serum analysis (e.g., ELISA to measure PCSK9 protein levels).[1]
- Euthanize the mice and harvest the liver and other organs for biodistribution and off-target analysis.
- Isolate genomic DNA from the liver tissue to assess on-target and off-target editing rates using techniques like deep sequencing.

Visualizations

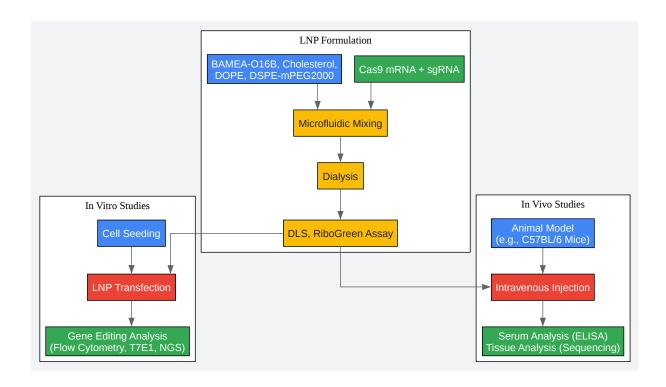




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Caption: Intracellular delivery and mechanism of action of BAMEA-O16B LNPs.





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Caption: Experimental workflow for BAMEA-O16B mediated CRISPR/Cas9 delivery.

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